molecular formula C6H8ClN7O B12808231 3-Amino-6-chloropyrazinamidoguanidine CAS No. 1458-04-4

3-Amino-6-chloropyrazinamidoguanidine

Katalognummer: B12808231
CAS-Nummer: 1458-04-4
Molekulargewicht: 229.63 g/mol
InChI-Schlüssel: JPGCAYUCBXXWCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6-chloropyrazinamidoguanidine is a chemical compound with the molecular formula C6H8ClN7O and a molecular weight of 229.627. It is a derivative of pyrazinecarboxylic acid and is known for its unique structure, which includes an amino group, a chloro group, and a pyrazinamidoguanidine moiety .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloropyrazinamidoguanidine typically involves the reaction of 3-amino-6-chloropyrazinecarboxylic acid with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-6-chloropyrazinamidoguanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-6-chloropyrazinamidoguanidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-6-chloropyrazinamidoguanidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-6-chloropyridazine: Similar in structure but with different biological activities.

    3-Amino-6-chloropyrazinecarboxamide: Another derivative with distinct chemical properties.

Uniqueness

3-Amino-6-chloropyrazinamidoguanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

CAS-Nummer

1458-04-4

Molekularformel

C6H8ClN7O

Molekulargewicht

229.63 g/mol

IUPAC-Name

3-amino-6-chloro-N-(diaminomethylideneamino)pyrazine-2-carboxamide

InChI

InChI=1S/C6H8ClN7O/c7-2-1-11-4(8)3(12-2)5(15)13-14-6(9)10/h1H,(H2,8,11)(H,13,15)(H4,9,10,14)

InChI-Schlüssel

JPGCAYUCBXXWCD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(C(=N1)N)C(=O)NN=C(N)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.